![molecular formula C17H14BrN3 B2545206 9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline CAS No. 424813-73-0](/img/structure/B2545206.png)

9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

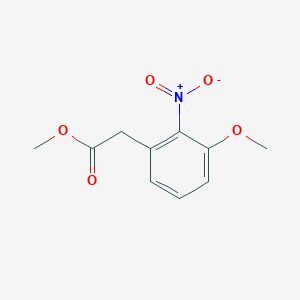

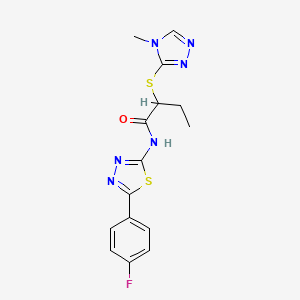

“9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline” is a molecular compound with the formula C17H14BrN3 . It belongs to the class of 6H-Indolo[2,3-b]quinoxalines, which are known to interact with DNA and proteins . These compounds have been associated with various pharmacological activities, including antiviral, cytotoxic, and multidrug-resistant modulating activities .

Synthesis Analysis

The synthesis of indolo[2,3-b]quinoxaline derivatives, including “9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline”, has been a subject of research over the past decade . The majority of the synthesis methods reported in the literature rely on transition-metal-catalyzed cross-coupling reactions, direct С–Н functionalization, and intramolecular oxidative cyclodehydrogenation processes .Molecular Structure Analysis

The molecular structure of “9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline” can be determined through various spectroscopic techniques. For instance, the IR spectrum can provide information about the types of bonds present in the molecule, while the 1H NMR spectrum can provide information about the hydrogen environments in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of “9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline” can be determined through various analytical techniques. For instance, its melting point, yield, and mass can be determined through experimental procedures .Wissenschaftliche Forschungsanwendungen

- The mechanism of action for these compounds primarily involves DNA intercalation. The thermal stability of the intercalated complex (DNA and 6H-indolo[2,3-b]quinoxaline derivatives) is crucial for understanding their anticancer activity .

- Researchers have synthesized novel 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives as potential antitumor agents. These compounds feature positive charges at specific positions, and their in vitro antitumor activities have been evaluated .

- Polymers containing 6H-indolo[2,3-b]quinoxaline as a repeating unit exhibit enhanced thermal stability. The presence of bulkier polyaromatic hydrocarbon segments in the compound contributes to this effect .

Anticancer Properties

Polymer Materials

Wirkmechanismus

Target of Action

The primary target of 9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline is DNA . This compound predominantly interacts with DNA through a process known as intercalation .

Mode of Action

9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline interacts with its target, DNA, by intercalating between the nucleobases . This interaction disrupts vital processes for DNA replication .

Biochemical Pathways

The intercalation of 9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline into DNA disrupts the normal biochemical pathways of DNA replication . This disruption can lead to downstream effects such as cell cycle arrest and apoptosis, which are common mechanisms of action for antiviral and antitumor agents .

Pharmacokinetics

The nature of the substituent and/or side chains on the compounds affects the stability of the drug-dna complex, which in turn affects the degree of pharmacological response .

Result of Action

The result of 9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline’s action is the disruption of DNA replication, leading to cell cycle arrest and apoptosis . This can result in the death of affected cells, contributing to its antiviral and antitumor effects .

Action Environment

The action of 9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability and efficacy . .

Zukünftige Richtungen

The future directions for the research on “9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline” and related compounds could involve the design and development of novel molecules with different biological activities . This could be achieved by modifying the substituents and side chains attached to the 6H-indolo[2,3-b]quinoxaline nucleus .

Eigenschaften

IUPAC Name |

9-bromo-6-propylindolo[3,2-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3/c1-2-9-21-15-8-7-11(18)10-12(15)16-17(21)20-14-6-4-3-5-13(14)19-16/h3-8,10H,2,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZRFYGHDWCJQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40976715 |

Source

|

| Record name | 9-Bromo-6-propyl-6H-indolo[2,3-b]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40976715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline | |

CAS RN |

6120-42-9 |

Source

|

| Record name | 9-Bromo-6-propyl-6H-indolo[2,3-b]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40976715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyano-N-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-fluoro-3-nitroaniline](/img/structure/B2545125.png)

![1-[4-[4-(1-Hydroxypropan-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2545132.png)

![Ethyl 4-({[(6-thien-2-ylpyridazin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2545137.png)

![2-((1-(3-(Methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid](/img/structure/B2545139.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide](/img/structure/B2545145.png)